5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and multiple methoxy and fluorophenyl groups.
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves several steps. One common method is the microwave-assisted preparation, which has been shown to be effective for synthesizing similar pyrazole-based compounds . This method typically involves the use of a Thorpe-Ziegler cyclization as a key step, followed by various post-functionalization reactions to introduce the desired functional groups.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include chiral phosphoric acids for enantioselective reactions , and various oxidizing and reducing agents depending on the desired transformation.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heteroaromatic compounds.
Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar compounds include other pyrazole-based molecules with different substituents. For example:
4-AMINO-3-CYANO-5-METHOXYCARBONYL-N-ARYLPYRAZOLES: These compounds share a similar core structure but differ in their substituents.
5-AMINO-3-METHYLISOXAZOLE: This compound has a similar amino group but a different ring structure.
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which can confer specific reactivity and biological activity.
Properties
Molecular Formula |
C24H22FN5O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H22FN5O4/c1-32-20-10-16(9-17(12-26)22-19(13-27)24(28)30(29-22)7-8-31)11-21(33-2)23(20)34-14-15-3-5-18(25)6-4-15/h3-6,9-11,31H,7-8,14,28H2,1-2H3/b17-9+ |
InChI Key |
VBAMRLOQHYBMEJ-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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